Cas no 264141-79-9 (Benzenamine, 2-fluoro-N,5-dimethyl-)

Benzenamine, 2-fluoro-N,5-dimethyl-, is a specialized organic compound known for its unique structure. This compound offers enhanced stability and solubility properties, making it suitable for various applications in organic synthesis. Its distinct 2-fluoro substitution at the N position and 5-dimethyl groups contribute to its distinctive chemical behavior, facilitating precise control in chemical reactions. The product's structural features make it a valuable building block in the synthesis of complex organic molecules.
Benzenamine, 2-fluoro-N,5-dimethyl- structure
264141-79-9 structure
Product Name:Benzenamine, 2-fluoro-N,5-dimethyl-
CAS No:264141-79-9
MF:C8H10FN
MW:139.170105457306
CID:1427363
PubChem ID:28877663
Update Time:2025-11-01

Benzenamine, 2-fluoro-N,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-fluoro-N,5-dimethyl-
    • MFCD11178473
    • SCHEMBL9228325
    • 264141-79-9
    • 2-fluoro-n,5-dimethylaniline
    • AKOS009050388
    • 2-Fluoro-5,N-dimethylaniline
    • EN300-6963213
    • MDL: MFCD11178473
    • Inchi: 1S/C8H10FN/c1-6-3-4-7(9)8(5-6)10-2/h3-5,10H,1-2H3
    • InChI Key: MRUNWAYPLIDTSD-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C)C=C1NC

Computed Properties

  • Exact Mass: 139.0798
  • Monoisotopic Mass: 139.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

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